Chemical structure and physicochemical properties of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
Chemical structure and physicochemical properties of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
An In-Depth Technical Guide on Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
Executive Overview
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS 62086-72-0) is a highly specific acyl glycine derivative utilized primarily as a synthetic intermediate, an analytical standard, and a lipophilic prodrug model in metabolomic research. As the methyl ester of the endogenous human and microbial cometabolite 4-hydroxyphenylacetylglycine (4-OH-PAG) , this compound bridges the gap between synthetic peptide chemistry and microbiome-host metabolic profiling[1].
This technical guide dissects the physicochemical properties, biological significance, and laboratory synthesis of this molecule, providing researchers with self-validating protocols and mechanistic insights necessary for advanced drug development and biomarker quantification.
Chemical Identity and Physicochemical Profiling
Understanding the structural constraints and solubility profile of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is critical for assay development and chromatographic separation. The molecule consists of a 4-hydroxyphenylacetic acid moiety conjugated to a glycine methyl ester via a stable amide bond. The presence of the methyl ester masks the carboxylic acid of the parent metabolite, significantly altering its partition coefficient (LogP) and rendering it highly soluble in polar aprotic solvents[2].
Table 1: Structural and Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate |
| Synonyms | Methyl N-[(4-hydroxyphenyl)acetyl]glycinate; 4-OH-PAG methyl ester |
| CAS Registry Number | 62086-72-0 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| SMILES String | COC(=O)CNC(=O)CC1=CC=C(O)C=C1 |
| Physical State | Solid (at standard temperature and pressure)[1] |
| Solubility Profile | Soluble in DMF (~14 mg/mL), DMSO (~11 mg/mL), and Ethanol (~12 mg/mL). Sparingly soluble in aqueous buffers (pH 7.2)[2]. |
Note: The esterification of the terminal carboxyl group prevents spontaneous ionization at physiological pH, making this derivative highly membrane-permeable compared to its parent acid.
Biological Context: Microbiome Cometabolism and Biomarker Utility
While the methyl ester is primarily a synthetic construct, its parent compound, 4-hydroxyphenylacetylglycine (4-OH-PAG) , is a critical endogenous metabolite. 4-OH-PAG is formed via the conjugation of glycine with 4-hydroxyphenylacetic acid, which itself is a downstream product of tyramine and tyrosine metabolism[2].
The Stickland Metabolism Connection
Recent metabolomic studies have identified 4-OH-PAG as a circulating product of reductive Stickland metabolism mediated by gut microbiota, specifically Clostridium sporogenes[3]. In the mammalian gut, these microbes utilize aromatic amino acids as electron acceptors, producing aryl metabolites that are subsequently absorbed into host circulation and conjugated with glycine in the liver[3].
Diagnostic Utility in Crohn's Disease
4-OH-PAG has been identified as a highly differentiating biomarker in inflammatory bowel diseases. High-throughput metabolomic screening (ICR-FT/MS) of fecal and urinary samples has demonstrated that 4-OH-PAG levels are significantly altered in patients with Crohn's disease[4]. The metabolite exhibits a strong correlation with the abundance of the commensal bacterium Faecalibacterium prausnitzii, making the synthetic methyl ester an invaluable internal standard (when isotopically labeled) or reference material for LC-MS/MS diagnostic workflows[4].
Metabolic origin of 4-OH-PAG and its synthetic derivatization to the methyl ester.
Chemical Synthesis: Causality and Self-Validating Protocol
The synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate relies on the robust amidation between 4-hydroxyphenylacetic acid and glycine methyl ester hydrochloride.
Mechanistic Rationale (Expertise & Experience)
We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as the coupling system.
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Why EDC? Unlike DCC (N,N'-Dicyclohexylcarbodiimide), EDC produces a urea byproduct that is highly water-soluble, allowing for complete removal during mild aqueous workup.
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Why HOBt? HOBt reacts with the highly reactive O-acylisourea intermediate to form an active ester. This suppresses the formation of the inactive N-acylurea byproduct and minimizes any risk of racemization (though glycine is achiral, standardizing this protocol ensures transferability to chiral amino acid derivatives)[5].
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Why DIPEA? N,N-Diisopropylethylamine is a sterically hindered base used to liberate the free amine from glycine methyl ester hydrochloride without acting as a competing nucleophile.
Step-by-Step Synthetic Protocol
Reagents Required:
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4-Hydroxyphenylacetic acid (1.0 eq)
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Glycine methyl ester hydrochloride (1.1 eq)
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EDC·HCl (1.2 eq)
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HOBt (1.2 eq)
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DIPEA (2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Workflow:
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Activation: Dissolve 4-hydroxyphenylacetic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Add HOBt followed by EDC·HCl. Stir for 15 minutes to allow the active ester to form.
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Amine Liberation: In a separate vial, suspend glycine methyl ester hydrochloride in DMF and add DIPEA. Stir for 5 minutes.
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Coupling: Dropwise, add the free amine solution to the activated acid mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% Methanol in Dichloromethane). The disappearance of the starting acid (visualized under UV 254 nm or with Bromocresol Green stain) validates reaction completion.
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Aqueous Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) three times.
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Wash the combined organic layers with 1M HCl (removes unreacted amine and EDC byproducts).
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Wash with saturated NaHCO₃ (removes unreacted acid and HOBt).
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: If minor impurities persist, purify via silica gel flash chromatography to yield the pure white solid.
Step-by-step synthetic workflow for the amide coupling and purification process.
Analytical Characterization via LC-MS/MS
For researchers utilizing this compound as an analytical standard to quantify gut microbiome cometabolism, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard[6].
Recommended LC-MS/MS Parameters:
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Ionization Mode: Electrospray Ionization Positive (ESI+)
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Precursor Ion [M+H]⁺: m/z 224.1 (For the methyl ester); m/z 210.2 (For the parent 4-OH-PAG)[6].
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Collision Energy: 15–20 eV.
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Primary Product Ions (MS2): Cleavage of the amide bond typically yields a dominant fragment corresponding to the 4-hydroxybenzylium cation (m/z 107.0)[6].
By utilizing this esterified standard, bioanalytical laboratories can construct highly accurate calibration curves, allowing for the precise quantification of tyrosine-derived metabolic perturbations in clinical cohorts.
References
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National Center for Biotechnology Information. "4-Hydroxyphenylacetylglycine | C10H11NO4 | CID 440732". PubChem. Available at:[Link]
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Dodd, D., et al. "Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites". PMC - National Institutes of Health. Available at:[Link]
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Jansson, J., et al. "Metabolomics Reveals Metabolic Biomarkers of Crohn's Disease". PLOS One (2009). Available at: [Link]
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Allen, C. E., et al. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". ACS Publications. Available at: [Link]
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ACS Publications. "Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids". Journal of Proteome Research (2022). Available at: [Link]
Sources
- 1. 4-Hydroxyphenylacetylglycine | C10H11NO4 | CID 440732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Reveals Metabolic Biomarkers of Crohn's Disease | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
